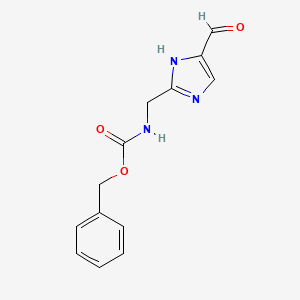
Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate is a compound that features an imidazole ring, a formyl group, and a benzyl carbamate moiety Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzyl ((4-carboxy-1H-imidazol-2-yl)methyl)carbamate.
Reduction: Benzyl ((4-hydroxymethyl-1H-imidazol-2-yl)methyl)carbamate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The benzyl carbamate moiety can enhance the compound’s lipophilicity, improving its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Metronidazole: An antibiotic with a nitroimidazole moiety.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Uniqueness
Benzyl ((4-formyl-1H-imidazol-2-yl)methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a benzyl carbamate moiety allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
benzyl N-[(5-formyl-1H-imidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H13N3O3/c17-8-11-6-14-12(16-11)7-15-13(18)19-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,16)(H,15,18) |
InChI Key |
AARXGSFXDHQDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















